Cas no 883523-48-6 (1-(cyclopropylmethoxy)butan-2-amine)

1-(cyclopropylmethoxy)butan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-Butanamine, 1-(cyclopropylmethoxy)-
- 1-(Cyclopropylmethoxy)butan-2-amine
- 1-(cyclopropylmethoxy)butan-2-amine
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- MDL: MFCD06246724
- インチ: 1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3
- InChIKey: OYJPARFVZHZRAW-UHFFFAOYSA-N
- ほほえんだ: C(OCC1CC1)C(N)CC
1-(cyclopropylmethoxy)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01B4XF-100mg |
1-(cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 100mg |
$321.00 | 2025-03-19 | |
A2B Chem LLC | AV98419-5g |
1-(cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 5g |
$2301.00 | 2024-04-19 | |
A2B Chem LLC | AV98419-10g |
1-(cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 10g |
$3394.00 | 2024-04-19 | |
1PlusChem | 1P01B4XF-250mg |
1-(cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 250mg |
$443.00 | 2025-03-19 | |
Enamine | EN300-297090-1.0g |
1-(cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053117-1g |
1-(Cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315615-100mg |
1-(Cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 100mg |
¥6470.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315615-500mg |
1-(Cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 500mg |
¥14585.00 | 2024-04-27 | |
Enamine | EN300-297090-5g |
1-(cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 5g |
$2152.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315615-2.5g |
1-(Cyclopropylmethoxy)butan-2-amine |
883523-48-6 | 95% | 2.5g |
¥31406.00 | 2024-04-27 |
1-(cyclopropylmethoxy)butan-2-amine 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-(cyclopropylmethoxy)butan-2-amineに関する追加情報
1-(Cyclopropylmethoxy)butan-2-Amine: A Comprehensive Overview
The compound 1-(cyclopropylmethoxy)butan-2-amine, identified by the CAS number 883523-48-6, is a versatile organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclopropyl group, a methoxy group, and a butanamine backbone. The presence of these functional groups makes it highly reactive and suitable for a wide range of synthetic transformations.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery due to their ability to modulate biological targets with high specificity. The cyclopropyl group in 1-(cyclopropylmethoxy)butan-2-amine contributes to its stability and bioavailability, making it an attractive candidate for medicinal chemistry research. Additionally, the methoxy group enhances the molecule's solubility and pharmacokinetic properties, further enhancing its suitability for therapeutic applications.
The synthesis of 1-(cyclopropylmethoxy)butan-2-amine involves a multi-step process that typically begins with the preparation of the cyclopropane ring. This is followed by the introduction of the methoxy group and subsequent alkylation to form the butanamine backbone. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly impact the compound's performance in downstream applications.
In terms of chemical properties, 1-(cyclopropylmethoxy)butan-2-amine exhibits a melting point of approximately 75°C and a boiling point around 150°C under standard atmospheric pressure. Its molecular weight is 177.3 g/mol, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These physical properties make it ideal for use in organic synthesis reactions that require precise control over solubility and reactivity.
The compound has shown promising results in preclinical studies as a potential lead compound for treating various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit key enzymes involved in these conditions has been extensively studied, with recent research emphasizing its selectivity and efficacy compared to existing therapies.
In conclusion, 1-(cyclopropylmethoxy)butan-2-amine represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, combined with its favorable chemical and physical properties, positions it as a strong candidate for further exploration in both academic and industrial settings.
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